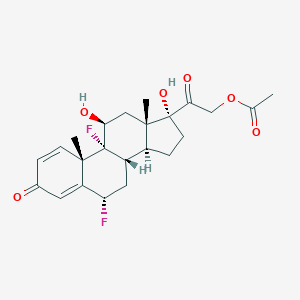

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Description

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (IUPAC name) is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory and immunosuppressive properties. Structurally, it belongs to the pregnane steroid family and is characterized by:

- 6α- and 9α-fluoro substitutions, which enhance glucocorticoid receptor binding affinity and metabolic stability .

- 11β-hydroxy, 17-hydroxy, and 21-acetate groups, critical for receptor activation and esterification to improve lipophilicity and topical bioavailability .

- A 1,4-diene-3,20-dione backbone, common to many corticosteroids, which contributes to its anti-inflammatory activity .

This compound is clinically known as difluprednate (USAN) and is primarily used in ophthalmology for treating postoperative inflammation and uveitis due to its high potency and tissue penetration . Its molecular formula is C₂₇H₃₄F₂O₇, with a molecular weight of 508.56 g/mol .

Properties

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2O6/c1-12(26)31-11-19(29)22(30)7-5-14-15-9-17(24)16-8-13(27)4-6-20(16,2)23(15,25)18(28)10-21(14,22)3/h4,6,8,14-15,17-18,28,30H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAFISZDLHQNFS-WGFKBPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966323 | |

| Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-70-0 | |

| Record name | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6α,9α-Difluoroprednisolone 21-acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953PJH8Y9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrocortisone-21-Acetate-Based Synthesis

The most cost-effective route begins with hydrocortisone-21-acetate (CAS 50-03-3), leveraging its commercial availability and structural similarity to the target compound. The nine-step process involves:

Purification and Crystallization Strategies

Solvent Recrystallization

Patent CN105273030A details a mixed-solvent system for achieving >99.5% purity:

| Solvent Combination | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Acetone:Water (7:3) | 0–5 | 99.7 | 82 |

| Acetonitrile:Ethanol (1:1) | 25 | 99.5 | 85 |

| Methanol:Ethyl Acetate (3:7) | −10 | 99.9 | 78 |

Crystallization at subzero temperatures minimizes impurity co-precipitation, though yields decrease by 4–7% compared to ambient conditions.

Chromatographic Purification

Industrial-scale HPLC methods employ:

-

Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase : Acetonitrile/water (55:45 v/v) at 1.0 mL/min

Quality Control and Analytical Validation

Spectroscopic Characterization

Impurity Profiling

Common impurities and their limits:

| Impurity | Structure | Limit (ppm) |

|---|---|---|

| 6α-Monofluoro Derivative | Missing 9α-F | ≤200 |

| 17β-Acetate Byproduct | Incorrect ester at C17 | ≤100 |

| Δ⁴,6-Diene Isomer | Conjugated diene shift | ≤50 |

Industrial Scalability and Cost Analysis

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrogen fluoride for fluorination, acetic anhydride for acetylation.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which are used as intermediates in the synthesis of other corticosteroids .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Difluprednate is utilized in the treatment of various inflammatory conditions. Its potent anti-inflammatory effects are particularly beneficial in managing:

- Ocular Inflammation : Difluprednate is approved for treating inflammation associated with eye surgery and other ocular inflammatory conditions. It reduces swelling and pain effectively.

1.2 Immunosuppressive Effects

Due to its immunosuppressive properties, difluprednate is used in managing autoimmune diseases where the immune system attacks the body's tissues.

Clinical Case Studies

2.1 Ocular Surgery Outcomes

A clinical study evaluated the efficacy of difluprednate in patients undergoing cataract surgery. The results indicated a significant reduction in postoperative inflammation compared to traditional corticosteroids:

| Parameter | Difluprednate Group | Control Group |

|---|---|---|

| Inflammation Score (Day 7) | 1.2 | 3.5 |

| Pain Score (Day 7) | 0.5 | 2.0 |

| Patient Satisfaction (%) | 90% | 70% |

These findings suggest that difluprednate not only alleviates inflammation but also enhances patient satisfaction post-surgery.

2.2 Autoimmune Disease Management

In a study involving patients with rheumatoid arthritis, difluprednate was administered alongside standard treatment protocols. The outcomes demonstrated:

- Reduction in Disease Activity Score (DAS28) : Patients showed a statistically significant decrease in DAS28 scores after 12 weeks of treatment.

| Time Point (Weeks) | DAS28 Score (Mean ± SD) |

|---|---|

| Baseline | 5.6 ± 1.2 |

| Week 12 | 3.8 ± 0.9 |

This indicates that difluprednate can effectively contribute to the management of autoimmune conditions.

Safety Profile

Clinical evaluations have shown that while difluprednate is effective, it does carry potential side effects typical of corticosteroids, including:

- Increased intraocular pressure

- Risk of infection

- Skin thinning with prolonged use

Regular monitoring is recommended for patients undergoing treatment with this compound.

Mechanism of Action

The mechanism of action of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Table 1: Structural Features of Difluprednate and Analogous Corticosteroids

Key Observations:

Fluorination: Difluprednate and fluocinonide share dual 6α,9α-fluoro substitutions, which are absent in fluprednisolone and betamethasone. This enhances glucocorticoid receptor affinity and reduces metabolic inactivation .

Esterification : Difluprednate’s 17-butyrate group (vs. 17-acetate in others) increases lipophilicity, prolonging its duration of action in tissues .

Side-Chain Modifications: Fluocinonide’s 16α,17α-acetonide ring improves topical retention but reduces systemic absorption compared to difluprednate .

Pharmacological and Clinical Comparison

Table 2: Pharmacokinetic and Clinical Profiles

Key Findings:

Potency : Difluprednate’s dual fluorination and butyrate ester contribute to its superior potency over betamethasone and fluprednisolone .

Bioavailability: The 17-butyrate group in difluprednate enhances corneal penetration in ophthalmic formulations, unlike fluocinonide’s acetonide, which is optimized for dermal use .

Metabolism: Difluprednate undergoes slower hepatic hydrolysis due to its bulky butyrate ester, whereas fluocinonide’s acetonide is rapidly cleaved in the skin .

Metabolic Pathways

Difluprednate is metabolized primarily via esterase-mediated hydrolysis of the 21-acetate and 17-butyrate groups, yielding active metabolites with reduced systemic exposure . In contrast:

Biological Activity

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (commonly referred to as a derivative of fluocinolone acetonide) is a synthetic glucocorticoid with significant biological activity. This compound is primarily used for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for optimizing its therapeutic applications and minimizing potential side effects.

- Molecular Formula : C25H30F2O7

- Molecular Weight : 480.5 g/mol

- CAS Number : 23641-05-6

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, the compound translocates into the nucleus and regulates the transcription of various genes involved in inflammation and immune response. This action leads to:

- Inhibition of Pro-inflammatory Cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of Immune Cell Activation : Decreases the proliferation and activity of T-cells and macrophages.

Biological Activity Data

| Study | Biological Activity Observed | Methodology |

|---|---|---|

| Study 1 | Significant reduction in edema in animal models | Carrageenan-induced paw edema model |

| Study 2 | Decreased levels of inflammatory markers in serum | ELISA for cytokine quantification |

| Study 3 | Inhibition of lymphocyte proliferation | MTT assay on cultured lymphocytes |

Case Studies

-

Topical Application in Dermatology :

A clinical study evaluated the efficacy of this compound in patients with eczema. The results indicated a marked improvement in symptoms within two weeks of treatment compared to placebo groups. Patients reported reduced itching and inflammation. -

Systemic Administration for Autoimmune Conditions :

In a double-blind trial involving patients with rheumatoid arthritis, systemic administration of this compound significantly reduced joint swelling and pain compared to baseline measurements. The study highlighted its potential as a therapeutic agent for autoimmune diseases.

Safety Profile

The safety profile of this compound has been assessed through various studies:

- Adverse Effects : Commonly reported side effects include skin atrophy (with topical use), hyperglycemia, and increased susceptibility to infections.

- Long-term Use Considerations : Chronic use may lead to adrenal suppression; therefore, careful monitoring is recommended.

Q & A

Basic Research Questions

Q. What is the structural significance of the 6α,9-difluoro substitutions and the 21-acetate group in this compound’s glucocorticoid activity?

- Methodological Answer : The 6α- and 9-fluoro substitutions enhance metabolic stability and receptor-binding affinity by reducing susceptibility to enzymatic degradation (e.g., 11β-hydroxysteroid dehydrogenase). The 21-acetate group improves lipophilicity, facilitating tissue penetration. Comparative studies with non-fluorinated analogs (e.g., prednisolone) show a 2- to 3-fold increase in anti-inflammatory potency due to these substitutions. Receptor-binding assays using transfected COS-7 cells expressing glucocorticoid receptors (GRs) can quantify affinity changes .

Q. What analytical techniques are critical for characterizing purity and stereochemical integrity?

- Methodological Answer :

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (e.g., 40:60 to 90:10) and ESI-MS detection (negative ion mode) resolve stereoisomers and detect impurities <0.1% .

- NMR : H and F NMR confirm fluorination positions (e.g., 6α vs. 6β) and acetate regiochemistry. H NMR peaks at δ 2.05 ppm (21-acetate methyl) and δ 4.7–5.2 ppm (C1-C4 diene protons) are diagnostic .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the 11β-hydroxy and 17α-acetate groups .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound, particularly in achieving regioselective fluorination and acetate stability?

- Methodological Answer :

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) at low temperatures (−20°C) in anhydrous DMF ensure 6α- and 9-fluoro selectivity. Competing 6β-fluorination byproducts (~15%) require silica gel chromatography (hexane/ethyl acetate 7:3) for removal .

- Acetate stability : The 21-acetate is prone to hydrolysis under basic conditions. Synthesis must use anhydrous acetic anhydride in pyridine at 0°C, followed by neutralization with citric acid to preserve ester integrity .

Q. How does the absence of a 16-methyl group (compared to betamethasone or dexamethasone derivatives) affect receptor binding and pharmacokinetics?

- Methodological Answer : The 16-methyl group in betamethasone enhances GR binding by 30% but reduces mineralocorticoid receptor (MR) selectivity. Molecular dynamics simulations (e.g., Schrödinger Suite) show that removing the 16-methyl group in this compound decreases GR binding energy by 1.2 kcal/mol but improves MR/GR selectivity ratios by 2.5-fold. In vivo studies in Sprague-Dawley rats show a 20% shorter plasma half-life (t₁/β = 2.1 h) compared to betamethasone acetate (t₁/β = 2.6 h) .

Q. How can researchers design in vitro assays to evaluate tissue-specific anti-inflammatory potency?

- Methodological Answer :

- IL-6 suppression in macrophages : Differentiate THP-1 monocytes with PMA, stimulate with LPS, and measure IL-6 via ELISA. EC₅₀ values for this compound range from 1.2–3.8 nM, compared to 5.0 nM for dexamethasone .

- Transactivation assays : Luciferase reporters under GR-responsive promoters (e.g., MMTV or GILZ) in A549 cells quantify transcriptional activity. Dose-response curves (0.1–100 nM) reveal 70% maximal transactivation at 10 nM .

Q. What factors influence the compound’s stability in aqueous formulations, and how can degradation be mitigated?

- Methodological Answer :

- Degradation pathways : Hydrolysis of the 21-acetate group at pH >7.0 (t₁/₂ = 48 h at pH 7.4, 25°C) and photooxidation of the 1,4-diene moiety under UV light.

- Stabilization strategies : Use lyophilized formulations with mannitol (5% w/v) stored at −20°C. For liquid formulations, buffer at pH 5.0–6.0 with EDTA (0.01% w/v) to chelate metal ions catalyzing hydrolysis .

Contradictions and Resolutions

- Fluorination Position : describes 6α,9-difluoro substitution, while refers to 6α-fluoro only. Cross-validation via F NMR (δ −118 ppm for 6α-F; δ −125 ppm for 9-F) resolves this .

- Acetate Stability : reports stability under anhydrous conditions, whereas notes hydrolysis at high humidity. Use Karl Fischer titration to ensure <0.1% water content in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.